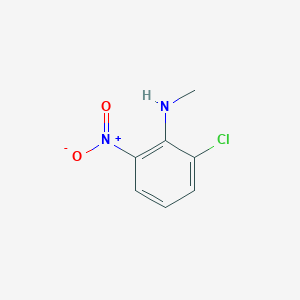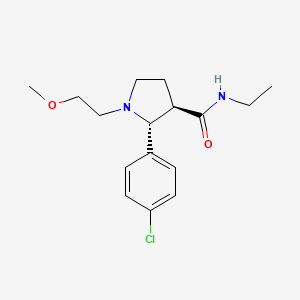
1H-Pyrazol-3-ol
説明
1H-Pyrazol-3-ol is a compound with the molecular formula C3H4N2O . It has a molecular weight of 84.08 g/mol . The IUPAC name for this compound is 1,2-dihydropyrazol-3-one .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H, (H2,4,5,6) . The Canonical SMILES is C1=CNNC1=O . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 84.08 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . The XLogP3-AA value is -0.3 , which provides an estimate of the compound’s lipophilicity.科学的研究の応用
Antipsychotic Agents
A study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting their potential as novel antipsychotic agents. These compounds, including 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol, exhibited reduced spontaneous locomotion in mice, an effect characteristic of known antipsychotics, without causing ataxia or binding to D2 dopamine receptors in vitro, suggesting a unique mechanism of action (Wise et al., 1987).
Cancer Research
1H-pyrazol-3-ol derivatives have been explored in cancer research. A study on the design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors identified 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol (HUHS015) as a potent inhibitor, both in vitro and in vivo, demonstrating potential as a novel anti-prostate cancer drug (Nakao et al., 2014).
Antioxidant and Anticancer Activities
The synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and their evaluation for antioxidant and anticancer activities was reported. These derivatives showed promising radical scavenging activity and cytotoxic properties against colorectal carcinoma cells, with compound 3i being notably effective (Cadena-Cruz et al., 2021).
Tautomerism Studies
The tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was investigated to understand its molecular behavior. The study revealed that this compound predominantly exists as this compound molecule pairs in nonpolar solvents, providing insights into its chemical nature (Arbačiauskienė et al., 2018).
Antidiabetic Activity
Research on novel substituted pyrazoles containing indole and thiazole motifs showed promising antihyperglycemic activity against α-amylase and α-glucosidase enzymes. The compound 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromo phenyl) thiazole (3f) was identified as having significant antihyperglycemic activity, suggesting its potential as a therapeutic antidiabetic agent (Sravanthi et al., 2017).
Antiobesity Research
A study on MK-5046, a novel bombesin receptor subtype-3 agonist, revealed its antiobesity efficacy in rodents and dogs. This research supports BRS-3 agonism as a new approach to obesity treatment, with MK-5046 demonstrating potential in reducing body weight without causing significant side effects (Guan et al., 2011).
Synthesis of Derivatives
The synthesis of 3-phenyl-1H-pyrazole derivatives, important intermediates for the synthesis of biologically active compounds, was reported. The optimized synthesis method yielded compounds with potential applications in cancer treatment (Liu et al., 2017).
Cell Line Proliferative Effects
A study on 4-nitrophenyl derivative containing the this compound moiety HL1 assessed its cell proliferative effects. HL1 exhibited significant antioxidant activity and increased the mitochondrial function of macrophage cells, indicating its potential in cell proliferation (Okoli et al., 2018).
Pyrazole-Based Antimicrobials
A SAR study synthesized 1H-pyrazole carboxylates as potential microbicides. The anti-microbial screening revealed the effect of these compounds on the mycelial growth of plant pathogenic fungi, presenting new options for antimicrobial agents (Sridhar et al., 2004).
作用機序
Target of Action
1H-Pyrazol-3-ol, also known as 1H-pyrazol-3(2H)-one, is a pyrazole derivative that has been found to interact with several targets. The primary targets of this compound include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including the regulation of eukaryotic gene expression, cellular proliferation, and differentiation .
Mode of Action
For instance, it has been suggested that this compound may inhibit the activity of Alcohol dehydrogenase 1C
Biochemical Pathways
In addition, pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways of these parasites .
Pharmacokinetics
It is known that the compound exists predominantly as this compound molecule pairs in nonpolar solvents like cdcl3 or c6d6, whereas in dmso-d6 the corresponding monomers are at hand . This could potentially impact the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Furthermore, pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the solvent in which it is dissolved. As mentioned earlier, the compound exists predominantly as this compound molecule pairs in nonpolar solvents, whereas in DMSO-d6 the corresponding monomers are at hand . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is used.
生化学分析
Biochemical Properties
1H-Pyrazol-3-ol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyrazole-based chalcones, which are intermediates for flavonoid biosynthesis .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . For example, some derivatives of this compound have demonstrated potent antileishmanial and antimalarial activities, indicating that they can influence cellular function in these organisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level with various biomolecules. It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, some hydrazine-coupled pyrazoles have shown better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
特性
IUPAC Name |
1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRMPXUBGMOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929655 | |
| Record name | 1H-Pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137-45-1, 60456-92-0 | |
| Record name | Pyrazol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Dihydro-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35JHQ8347 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




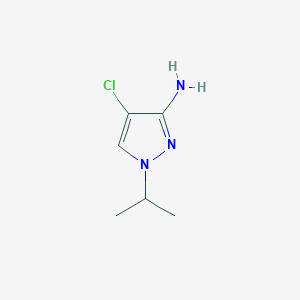
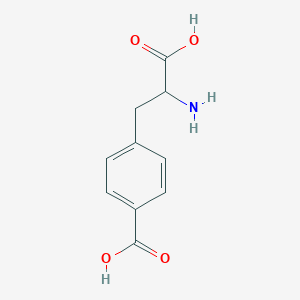
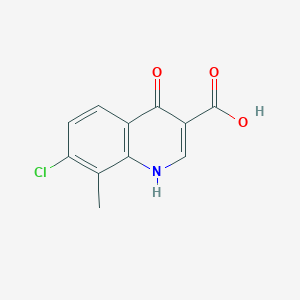
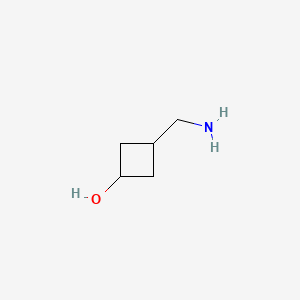
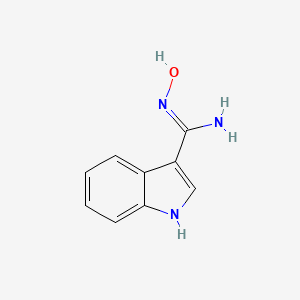

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B3024111.png)



